

physical and chemical properties of phenylmalonic acid

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Phenylmalonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmalonic acid, also known as 2-phenylpropanedioic acid, is a dicarboxylic acid with a phenyl substituent. Its chemical structure lends it unique properties that make it a valuable building block in organic synthesis and a precursor in the development of various pharmaceuticals. This technical guide provides an in-depth overview of the physical and chemical properties of **phenylmalonic acid**, detailed experimental protocols for its key reactions, and logical workflows for its synthesis and derivatization.

Physical and Chemical Properties

Phenylmalonic acid is a white to off-white crystalline powder.[1][2] Its core physical and chemical properties are summarized in the tables below, providing a ready reference for laboratory applications.

General and Physical Properties



Property	Value	Reference
Molecular Formula	C ₉ H ₈ O ₄	[3]
Molar Mass	180.16 g/mol	[2][3]
Appearance	White to off-white crystalline powder	[1][2]
Melting Point	149-152 °C (with decomposition)	[1][3]
Boiling Point	272.96 °C (rough estimate)	[1][3]
Density	1.2933 g/cm³ (rough estimate)	[1][3]
Water Solubility	Soluble	[1][3]
рКаı	2.58 (at 25 °C)	[1][3]
pKa₂	5.03 (at 25 °C)	[1][3]

Spectroscopic Data

The following tables summarize the key spectral characteristics of **phenylmalonic acid**, which are crucial for its identification and characterization.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)[4]

Assignment	Chemical Shift (ppm)	
Carboxylic Acid Protons (-COOH)	~12.7	
Aromatic Protons (-C ₆ H ₅)	7.26 - 7.38	
Methine Proton (-CH)	~3.57	

¹³C NMR Spectroscopy[2]

While specific peak data from the initial search is limited, typical shifts for the carbons in **phenylmalonic acid** would be expected in the following ranges:



• C=O (Carboxylic Acid): 170-185 ppm

• Aromatic Carbons: 120-140 ppm

• Methine Carbon (-CH): 40-60 ppm

Infrared (IR) Spectroscopy[2]

Functional Group	Absorption Range (cm⁻¹)	Description
O-H (Carboxylic Acid)	3300-2500	Broad
C-H (Aromatic)	3100-3000	
C=O (Carboxylic Acid)	1760-1690	Strong
C=C (Aromatic)	1600-1400	
C-O (Carboxylic Acid)	1320-1210	

Mass Spectrometry (GC-MS, EI-B)[2]

m/z	Relative Intensity	Fragment
91	99.99	[C ₇ H ₇] ⁺ (Tropylium ion)
136	45.80	[M - COOH]+
44	34.20	[CO ₂] ⁺

Key Chemical Reactions and Experimental Protocols

Phenylmalonic acid undergoes several key reactions, including synthesis, esterification, and decarboxylation. The following sections provide detailed methodologies for these transformations.

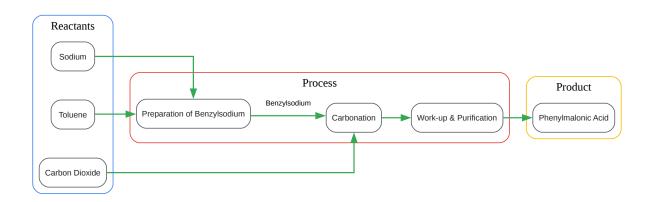
Synthesis of Phenylmalonic Acid



A common method for the synthesis of **phenylmalonic acid** involves the carbonation of benzylsodium.[5]

Experimental Protocol:

- Preparation of Benzylsodium: Benzylsodium is prepared by the reaction of sodium with toluene at reflux temperature (110 °C).[5]
- Carbonation: Gaseous carbon dioxide is introduced into the suspension of benzylsodium over several hours at a temperature of 30-60 °C. Efficient stirring is crucial during this step.
 [5]
- Work-up: The resulting slurry is added to water and steam for decomposition. The solution is then cooled to 0 °C and neutralized with hydrochloric acid.[5]
- Purification: Phenylacetic acid, a common byproduct, can be removed by extraction with benzene. Phenylmalonic acid is then extracted from the aqueous solution using ethyl ether. Evaporation of the ether under vacuum yields the final product. Care should be taken to keep temperatures below 30 °C during neutralization and evaporation to minimize decarboxylation.[5]



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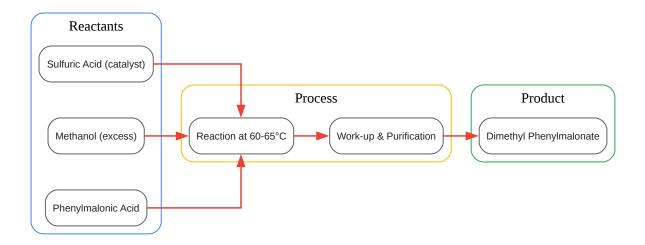
Synthesis of Phenylmalonic Acid Workflow

Esterification of Phenylmalonic Acid

Phenylmalonic acid can be readily esterified to its corresponding diesters, such as dimethyl phenylmalonate or diethyl phenylmalonate.[5]

Experimental Protocol (for Dimethyl Phenylmalonate):

- Reaction Setup: A solution of phenylmalonic acid in benzene and a large excess of methanol (at least a 10:1 molar ratio of methanol to acid) is prepared in a round-bottom flask.
 [5]
- Catalysis: Concentrated sulfuric acid (3:1 mole ratio to phenylmalonic acid) is carefully added as a catalyst.[5] Alternatively, anhydrous hydrogen chloride can be used.[5]
- Reaction: The mixture is stirred at room temperature for several hours before being heated to 60-65 °C for approximately 5 hours.[5]
- Work-up: The reaction mixture is cooled, and the product is isolated through standard extraction and purification techniques, such as distillation.[5]



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Esterification of Phenylmalonic Acid Workflow

Decarboxylation of Phenylmalonic Acid

Phenylmalonic acid readily undergoes decarboxylation upon heating to form phenylacetic acid.[5] This reaction is a key consideration during its synthesis and handling.[5] More advanced photoredox catalysis methods can achieve double decarboxylation.[6]

Experimental Protocol (Thermal Decarboxylation):

- Heating: Phenylmalonic acid is heated above its melting point. The decarboxylation typically occurs concurrently with melting.[1][3]
- Monitoring: The reaction can be monitored by the evolution of carbon dioxide gas.
- Product: The resulting product is phenylacetic acid.[5]

Decarboxylation of Phenylmalonic Acid

Applications in Drug Development

Phenylmalonic acid and its derivatives serve as important intermediates in the synthesis of various pharmaceuticals. For instance, it is a starting material for the synthesis of Sodium Indanylcarbinicillin, a compound that has been investigated for its potential to reduce blood pressure and as a β -lactam antibiotic.[1][7] Furthermore, substituted malonic esters, which can be derived from **phenylmalonic acid**, are critical precursors in the synthesis of barbiturates like phenobarbital.[8]

Conclusion

Phenylmalonic acid is a versatile organic compound with well-defined physical and chemical properties. Its utility as a synthetic intermediate is underscored by its reactivity in esterification and decarboxylation reactions. The experimental protocols and data presented in this guide offer a valuable resource for researchers and professionals in the fields of organic chemistry and drug development, facilitating the effective use of **phenylmalonic acid** in their work.



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